molecular formula C16H18N4O3 B2473328 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide CAS No. 2034535-97-0

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Cat. No.: B2473328
CAS No.: 2034535-97-0
M. Wt: 314.345
InChI Key: CWCVROOLPQAKHW-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Formation of the Benzoxazole Ring: This involves the cyclization of an ortho-aminophenol derivative with a carboxylic acid or its derivative.

    Coupling of the Two Rings: The final step involves coupling the pyridazine and benzoxazole rings through an acetamide linkage, which can be achieved using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or benzoxazole rings.

    Reduction: Reduction reactions could target the carbonyl groups in the pyridazine ring.

    Substitution: The compound can undergo substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Use in studying biological pathways and mechanisms.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible applications in treating diseases due to its biological activity.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide: Similar in structure but with different substituents.

    Pyridazine Derivatives: Compounds with similar pyridazine rings but different functional groups.

    Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of pyridazine and benzoxazole rings, which may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c21-14(17-16-11-3-1-2-4-13(11)19-23-16)9-20-15(22)8-7-12(18-20)10-5-6-10/h7-8,10H,1-6,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCVROOLPQAKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)CN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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